![molecular formula C17H13ClN2O4 B5695988 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has a unique molecular structure, which has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Additionally, this compound may modulate the expression of various genes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline in lab experiments include its unique molecular structure, which allows for the detection of metal ions and its potential applications in the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and high stability, which makes it suitable for use in various experimental settings. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which may restrict its widespread use.
Orientations Futures
There are several future directions for the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline. These include the further elucidation of the compound's mechanism of action, the optimization of its synthesis method and purification techniques, and the development of new applications for this compound in scientific research. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further. Overall, the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline holds great promise for the advancement of scientific research in various fields.
Méthodes De Synthèse
The synthesis of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 2-methoxy-5-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
5-chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-15-6-4-12(20(21)22)9-11(15)10-24-16-7-5-14(18)13-3-2-8-19-17(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFKHNINUVZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

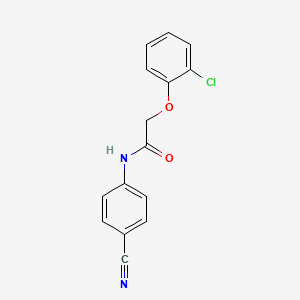
![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)
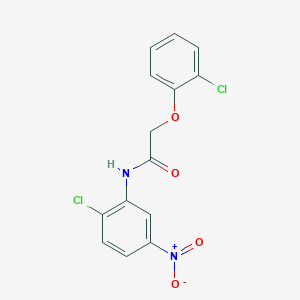
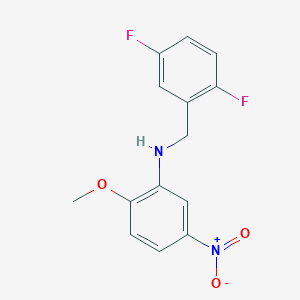
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)


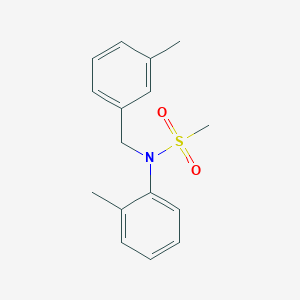
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
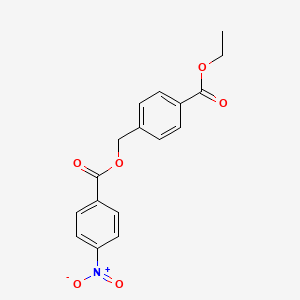

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)